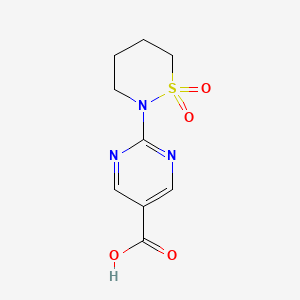![molecular formula C18H14N6O2S B2540436 N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1115976-53-8](/img/structure/B2540436.png)
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
Mécanisme D'action
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 binds to a specific site on the N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide protein and blocks its function as a chloride channel. The exact binding site and mechanism of action of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 are still under investigation. However, it has been proposed that N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 interacts with the intracellular domain of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide and stabilizes its closed conformation, preventing chloride ion transport (Van Goor et al., 2006).
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been shown to have potent inhibitory effects on N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide-mediated chloride transport in various cell types. It has also been shown to reduce mucus viscosity and increase airway surface liquid volume in CF airway epithelial cells (Song et al., 2018). In addition, N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been reported to have anti-inflammatory effects in CF airway epithelial cells, possibly through the inhibition of interleukin-8 secretion (Joo et al., 2012).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 is a highly specific and potent inhibitor of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. It has been extensively validated as a research tool and has been widely used in numerous studies. However, one limitation of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 is that it is not effective against all N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutants. Some N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutants are resistant to N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172, and alternative inhibitors may be required for these mutants (Van Goor et al., 2006).
Orientations Futures
There are several future directions for the research and development of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172. One potential application is in the treatment of CF. N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has shown promising results in preclinical studies and may be a viable therapeutic option for CF patients with specific N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutations (Van Goor et al., 2011). Another future direction is the exploration of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 as a potential treatment for other diseases that involve N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea (Caci et al., 2015). Furthermore, the development of more potent and selective N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitors may lead to the discovery of new therapeutic targets and treatments for CF and other diseases.
Méthodes De Synthèse
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 was first synthesized by a research group at Vertex Pharmaceuticals in 2003 (Van Goor et al., 2003). The synthesis involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, followed by the addition of thionyl chloride and sodium hydroxide to form the final product. The synthesis is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been widely used as a research tool to study the function and regulation of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. It has been shown to inhibit N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells (Van Goor et al., 2003; Caci et al., 2005; Bompadre et al., 2007). N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has also been used to investigate the role of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in other physiological processes, such as bicarbonate secretion and mucus hydration (Joo et al., 2012; Song et al., 2018).
Propriétés
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-15(22-17-19-11-20-23-17)10-27-18-21-14-9-5-4-8-13(14)16(26)24(18)12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,19,20,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKOOVFOFDNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

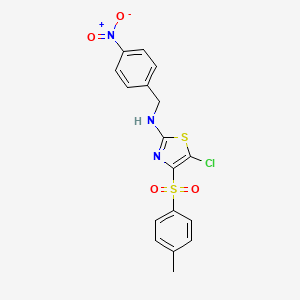
![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)
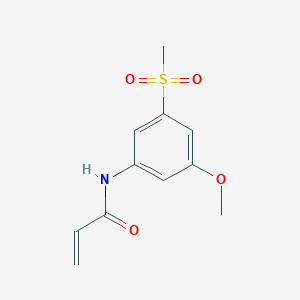

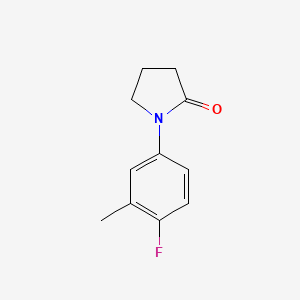

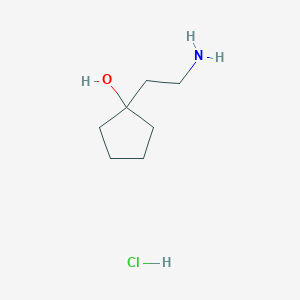
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)

